Vilanterol-d4 Triphenylacetic Acid Salt
Description
Vilanterol-d4 Triphenylacetic Acid Salt (CAS No. 2021249-10-3) is a deuterated analogue of vilanterol trifenatate, a long-acting β2-adrenergic agonist (LABA) used in combination therapies for chronic obstructive pulmonary disease (COPD) and asthma. The compound features deuterium substitution at four positions, which enhances metabolic stability by slowing cytochrome P450-mediated oxidation . Its molecular formula is $ \text{C}{24}\text{H}{29}\text{Cl}2\text{NO}5\text{D}4 \cdot \text{C}{20}\text{H}{16}\text{O}2 $, with a complex structure comprising a triphenylacetic acid counterion and a deuterated vilanterol moiety. This salt form improves solubility and bioavailability compared to free-base formulations .
Properties
Molecular Formula |
C24H29D4Cl2NO5.C20H16O2 |
|---|---|
Molecular Weight |
778.793 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Physicochemical Comparison
Key Observations :
- Deuterium Effects: Vilanterol-d4’s deuterium substitution reduces metabolic clearance, extending its half-life compared to non-deuterated vilanterol trifenatate .
Table 2: Pharmacological Comparison
Key Observations :
- Safety: Neither vilanterol-d4 nor its parent compound exhibits genotoxicity, as confirmed in Ames tests and chromosomal aberration assays .
- Proliferative Effects : Like other β2 agonists, vilanterol trifenatate causes reproductive tract hyperplasia in rodents at supratherapeutic doses, but this is mitigated in clinical use due to lower systemic exposure .
Stability and Decomposition Pathways
- Acid Sensitivity: Triphenylacetic acid decomposes in sulfuric acid to form carbon monoxide and aniline via decarboxylation and rearrangement, a reaction inhibited by water .
- Formulation Stability: Vilanterol-d4’s deuterium substitution enhances resistance to oxidative degradation compared to non-deuterated analogues, improving shelf-life .
Preparation Methods
Solvent-Based Crystallization
The triphenylacetic acid salt is formed by reacting the vilanterol-d4 base with triphenylacetic acid in polar aprotic solvents. Key methods include:
Acetone-Water Co-Solvent System
Dissolving vilanterol-d4 base and triphenylacetic acid in acetone (50–55°C) followed by gradual water addition induces crystallization. This method yields Form II polymorphs with 99.79% purity and <0.1% impurities.
Conditions :
| Parameter | Value |
|---|---|
| Solvent ratio (acetone:water) | 30:6–3 (v/v) |
| Temperature | 50–55°C |
| Crystallization time | 6–8 hours |
| Yield | 85–90% |
Ethanol Recrystallization
Ethanol facilitates rapid salt formation but risks solvate formation. A typical protocol involves:
Acid-Base Reaction Optimization
pH control during salt formation is critical to minimize hydrolysis and epimerization. Buffered systems (e.g., KH₂PO₄/Na₂HPO₄ at pH 7–8) stabilize the ionic intermediate, enhancing yield and enantiomeric purity. Post-reaction extraction with ethyl acetate removes unreacted triphenylacetic acid, while aqueous washes eliminate polar impurities.
Purification and Polymorphic Control
Impurity Profiling
High-performance liquid chromatography (HPLC) reveals key impurities:
Form I (Conventional)
Characterized by XRPD peaks at 2θ = 6.9°, 12.3°, 17.8°, and 28.0°, Form I is the default polymorph from ethanol-based crystallizations.
Form II (High-Purity)
Developed using acetone-water co-solvents, Form II exhibits unique XRPD bands (2θ = 7.2°, 13.1°, 19.5°, 22.4°, 28.5°) and 99.95% HPLC purity.
Comparative XRPD Data :
| Form | 2θ Peaks (degrees) |
|---|---|
| I | 6.9, 12.3, 17.8, 28.0 |
| II | 7.2, 13.1, 19.5, 22.4, 28.5 |
Process Scalability and Industrial Applications
Batch vs. Continuous Manufacturing
Q & A
Q. What validated analytical methods are recommended for quantifying Vilanterol-d4 Triphenylacetic Acid Salt in complex mixtures?
- Methodology : Reverse-phase HPLC with gradient elution (e.g., 0–20 min runtime) using DAD detection at optimized wavelengths. For separation, a C18 column and mobile phases like acetonitrile/water with 0.1% formic acid are effective. Validate parameters such as retention time reproducibility (e.g., Vilanterol at ~1.3 min, Triphenylacetic Acid at ~10.4 min), linearity (R² > 0.99), and LOD/LOQ .
- Key Considerations : Co-elution risks with structurally similar compounds (e.g., Fluticasone furoate) require mass spectrometry (LC-MS/MS) for unambiguous identification .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
- Stability Factors :
- Temperature : Store at <15°C in dark, anhydrous conditions to prevent deuterium loss and salt dissociation .
- pH Sensitivity : Avoid aqueous solutions with pH < 5 or > 8, as Triphenylacetic Acid hydrolyzes under extreme conditions .
Q. What synthetic routes are reported for this compound?
- Deuteration Strategy : Incorporate deuterium at specific positions (e.g., aromatic or aliphatic hydrogens) using deuterated reagents (e.g., D₂O, CD₃OD) during intermediate synthesis. Triphenylacetic Acid is typically prepared via Friedel-Crafts alkylation of benzene with chloroacetic acid derivatives .
- Salt Formation : React deuterated Vilanterol free base with stoichiometric Triphenylacetic Acid in ethanol, followed by recrystallization .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the genotoxicity profile of this compound?
- Data Conflict : While in vitro Ames tests show no mutagenicity (as Triphenylacetic Acid lacks DNA reactivity), in vivo rodent studies report proliferative effects in reproductive tissues (e.g., uterine hyperplasia) .
- Approach :
- Conduct dose-response studies to differentiate receptor-mediated (β₂-adrenergic) vs. direct genotoxic effects.
- Use deuterated analogs to track metabolic pathways (e.g., CYP450-mediated activation) via isotopic labeling and HR-MS .
Q. What role does Triphenylacetic Acid play in catalytic systems, and how can this inform novel applications?
- Catalytic Function : Acts as a proton donor in hydrogen-mediated coupling reactions (e.g., acetylene additions to α-ketoesters). Its bulky aryl groups stabilize transition states, enhancing enantioselectivity .
- Optimization : Screen co-catalyst ratios (e.g., Rh(II)/Triphenylacetic Acid = 1:2) and solvent polarity (e.g., chlorobenzene) to improve yield (>80%) and reduce side products .
Q. How can researchers address batch-to-batch variability in deuterium enrichment during synthesis?
- QC Protocols :
- Isotopic Purity : Use NMR (²H integration) and LC-HRMS to confirm ≥98% deuteration at targeted positions .
- Impurity Profiling : Identify non-deuterated analogs (e.g., Vilanterol-d3) via isotopic pattern analysis .
Q. What strategies mitigate environmental risks associated with Triphenylacetic Acid byproducts?
- Ecotoxicity : Triphenylacetic Acid is classified as hazardous to aquatic life (GHS Category 4).
- Mitigation :
- Waste Treatment : Use activated carbon filtration or advanced oxidation processes (AOPs) to degrade residual acid .
- Alternative Salts : Explore biodegradable counterions (e.g., glucuronides) with lower ecotoxicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
